N-Demethyl Trimebutine N-β-D-Glucuronide is a metabolite derived from Trimebutine, a medication commonly used to treat gastrointestinal disorders. This compound is notable for its role in the pharmacokinetics of Trimebutine, particularly in relation to its therapeutic effects and safety profile. The glucuronidation process, which involves the conjugation of N-Demethyl Trimebutine with glucuronic acid, enhances the solubility and excretion of the drug, thereby influencing its bioavailability and efficacy.
N-Demethyl Trimebutine N-β-D-Glucuronide is classified as a glucuronide conjugate, which is a common metabolic form of various drugs that facilitates their elimination from the body. The primary source of this compound is the metabolism of Trimebutine, which undergoes biotransformation primarily in the liver. The enzymatic activity involved in this process is mainly attributed to UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the parent compound.
The synthesis of N-Demethyl Trimebutine N-β-D-Glucuronide typically involves:
The molecular formula for N-Demethyl Trimebutine N-β-D-Glucuronide can be represented as . The structure consists of a tricyclic system characteristic of Trimebutine, with an attached glucuronic acid moiety at the nitrogen atom following demethylation.
Key structural features include:
The primary chemical reaction involving N-Demethyl Trimebutine N-β-D-Glucuronide is its formation through glucuronidation. This reaction can be summarized as follows:
This reaction is crucial for detoxifying and facilitating the excretion of hydrophobic xenobiotics .
The mechanism of action for N-Demethyl Trimebutine N-β-D-Glucuronide primarily relates to its pharmacological effects as an active metabolite of Trimebutine. Upon administration, Trimebutine is metabolized into this glucuronide form, which may exhibit:
N-Demethyl Trimebutine N-β-D-Glucuronide exhibits several notable physical and chemical properties:
These properties are critical for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and elimination .
N-Demethyl Trimebutine N-β-D-Glucuronide has several applications within scientific research and clinical practice:
N-Demethyl Trimebutine N-β-D-Glucuronide is a phase II metabolite formed through the enzymatic conjugation of N-desmethyltrimebutine (NDMT) with glucuronic acid. The IUPAC name for this conjugate is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methyl(2-phenyl-1-((3,4,5-trimethoxybenzoyl)oxy)butan-2-yl)amino)tetrahydro-2H-pyran-2-carboxylic acid. This systematic name precisely defines the molecular connectivity, specifying the glucuronide moiety attached via a β-glycosidic bond to the nitrogen atom of NDMT [2] [3].
The molecular formula is C₂₇H₃₅NO₁₁, derived from the combination of NDMT (C₂₁H₂₇NO₅) and glucuronic acid (C₆H₁₀O₇), minus a water molecule (H₂O) eliminated during the conjugation reaction. This conjugation significantly increases the molecular polarity and molecular weight (561.57 g/mol) compared to the parent NDMT (MW: 373.45 g/mol) and trimebutine itself (MW: 387.48 g/mol) [1] [4]. The structural transformation occurs specifically at the tertiary amine functionality of NDMT, where demethylation exposes a secondary amine that serves as the glucuronidation site [3] [9].
Table 1: Molecular Characteristics of Trimebutine and Related Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Trimebutine | C₂₂H₂₉NO₅ | 387.48 | Tertiary amine, ester linkage |
N-Desmethyl Trimebutine (NDMT) | C₂₁H₂₇NO₅ | 373.45 | Secondary amine, ester linkage |
N-Demethyl Trimebutine N-β-D-Glucuronide | C₂₇H₃₅NO₁₁ | 561.57 | β-Glucuronic acid conjugated to NDMT amine |
The glucuronide conjugate exhibits complex stereochemistry with multiple chiral centers. The glucuronic acid moiety possesses four chiral centers (at C1, C2, C3, and C4 of the pyranose ring), typically existing in the β-D-glucopyranuronate configuration. This configuration is biologically significant as it represents the specific isomeric form generated by UDP-glucuronosyltransferase (UGT) enzymes during phase II metabolism [2] [10]. The β-configuration refers to the orientation of the glycosidic bond between the anomeric carbon (C1) of glucuronic acid and the nitrogen atom of NDMT, which is equatorial in the preferred ^4C~1~ chair conformation [10].
NDMT itself contains a chiral center at the carbon bearing the amino, phenyl, and butyl groups (C2 position). Trimebutine is administered as a racemate, and metabolic studies indicate that demethylation and subsequent glucuronidation do not exhibit stereoselectivity, resulting in the formation of diastereomeric glucuronide conjugates. These diastereomers may possess subtly different physicochemical properties and metabolic fates, though analytical differentiation remains challenging due to their structural similarity [4] [9]. The potential for positional isomers exists if glucuronidation occurs at alternative nucleophilic sites, but mass spectrometric analyses confirm that the primary conjugation site is the secondary amine of NDMT [3].
N-Demethyl Trimebutine N-β-D-Glucuronide displays markedly enhanced hydrophilicity compared to its parent compounds due to the introduction of multiple hydroxyl groups and a carboxylic acid moiety from the glucuronic acid unit. This conjugate exhibits high aqueous solubility (>50 mg/mL in neutral water), which facilitates renal excretion. However, solubility decreases significantly in organic solvents like dichloromethane or ethyl acetate (<0.1 mg/mL) [10]. The compound's ionizable groups (carboxylic acid, pKa ≈ 3.2; tertiary amine in glucosamine moiety, pKa ≈ 7.2) confer pH-dependent solubility characteristics, with maximum solubility observed in alkaline conditions where both groups are ionized [3].
Stability studies reveal that this glucuronide conjugate is chemically labile, particularly under acidic conditions. The glycosidic bond undergoes hydrolysis at pH < 5, regenerating NDMT and glucuronic acid. This instability presented significant analytical challenges during LC-MS/MS quantification studies, requiring sample acidification to hydrolyze the conjugate and measure total NDMT [3]. The compound also demonstrates temperature sensitivity, with degradation observed at temperatures exceeding 40°C. Solid-state stability is superior to solution-phase stability, but the compound exhibits hygroscopic tendencies, requiring desiccated storage conditions (-20°C) to prevent water absorption and potential hydrolysis [3] [10].
Table 2: Physicochemical Properties of N-Demethyl Trimebutine N-β-D-Glucuronide
Property | Characteristics | Analytical Implications |
---|---|---|
Solubility | High in water (>50 mg/mL); Low in organic solvents | Requires aqueous buffers for handling; Limited extractability in organic solvents |
Stability | pH-sensitive (acid-labile); Temperature-sensitive (degradation >40°C) | Sample acidification needed for accurate quantification; Cold chain storage essential |
Ionization | Carboxylic acid (pKa~3.2); Tertiary amine (pKa~7.2) | Ion suppression in LC-MS; pH-controlled chromatography required |
Hygroscopicity | Moderate to high | Desiccated storage necessary; Rapid analysis after reconstitution |
Structurally, N-Demethyl Trimebutine N-β-D-Glucuronide differs fundamentally from trimebutine through two key modifications: N-demethylation of the tertiary amine and glucuronic acid conjugation at the resulting secondary amine. Trimebutine (2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate) possesses a tertiary amine group and no carbohydrate moiety, rendering it significantly more lipophilic (logP ≈ 3.5) than its glucuronide metabolite (logP ≈ -1.2) [1] [4]. This lipophilicity difference dictates their distribution profiles, with trimebutine readily crossing membranes while the glucuronide conjugate is largely confined to plasma and extracellular spaces.
Pharmacologically, trimebutine acts as a multimodal modulator of gastrointestinal function, exerting effects through voltage-gated L-type calcium channel inhibition, muscarinic receptor antagonism, and weak opioid receptor agonism [1] [7]. In contrast, N-Demethyl Trimebutine N-β-D-Glucuronide is primarily an inactive metabolite destined for elimination. However, NDMT itself (prior to glucuronidation) is pharmacologically active, exhibiting greater affinity for opioid receptors than the parent drug [4] [9]. The glucuronide serves as a polar inactivation product, effectively terminating the biological activity of NDMT and facilitating its excretion via renal or biliary routes [3].
Metabolically, while trimebutine undergoes extensive first-pass metabolism primarily via N-demethylation to form NDMT, the glucuronide conjugate represents a terminal metabolite in its biotransformation pathway. The discovery of this glucuronide was initially prompted by analytical challenges during incurred sample reanalysis (ISR) for NDMT quantification, where its instability led to inconsistent results until appropriate acidification protocols were implemented [3]. This highlights the analytical significance of this conjugate in understanding trimebutine's complete metabolic profile.
Table 3: Functional Comparison of Trimebutine and Its Metabolites
Property | Trimebutine | N-Desmethyl Trimebutine (NDMT) | N-Demethyl Trimebutine N-β-D-Glucuronide |
---|---|---|---|
Chemical Class | Tertiary amine ester | Secondary amine ester | Glucuronide conjugate |
Lipophilicity | High (logP ~3.5) | Moderate (logP ~2.8) | Low (logP ~ -1.2) |
Opioid Receptor Activity | Weak agonist | Stronger agonist than parent | Inactive |
Metabolic Role | Parent drug | Primary active metabolite | Terminal elimination metabolite |
Elimination Pathway | Hepatic metabolism | Further metabolism/glucuronidation | Renal excretion |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3